4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride
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Overview
Description
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound that features a combination of triazine, phenoxy, carbamoyl, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the phenoxy and carbamoyl groups, and finally, the attachment of the sulfonyl fluoride group. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl fluorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl fluoride sites.
Oxidation and Reduction: The triazine and phenoxy groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloro site can yield various substituted triazine derivatives, while oxidation of the phenoxy group can produce phenolic compounds .
Scientific Research Applications
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Shares the triazine core and chloro group but lacks the phenoxy, carbamoyl, and sulfonyl fluoride groups.
4-Chloro-2,6-diaminopyrimidine: Contains a similar chloro and amino substitution pattern but differs in the ring structure and additional functional groups.
Uniqueness
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
25313-11-5 |
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Molecular Formula |
C22H28ClFN6O7S2 |
Molecular Weight |
607.1 g/mol |
IUPAC Name |
4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H22ClFN6O4S.C2H6O3S/c1-20(2)27-18(23)26-19(24)28(20)13-5-8-16(15(21)11-13)32-10-9-25-17(29)12-3-6-14(7-4-12)33(22,30)31;1-2-6(3,4)5/h3-8,11H,9-10H2,1-2H3,(H,25,29)(H4,23,24,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
VVXBSLFRNGXXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
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